2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran-5-ol: Core Properties, Stereoelectronic Mechanics, and Antioxidant Applications
2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran-5-ol: Core Properties, Stereoelectronic Mechanics, and Antioxidant Applications
Executive Summary
In the landscape of synthetic radical-scavenging antioxidants, 2,4,6,7-tetramethyl-2,3-dihydro-1-benzofuran-5-ol (CAS: 86646-86-8) represents a masterclass in stereoelectronically constrained molecular design[1]. As a structural analogue of
Chemical Identity & Physical Properties
The fundamental physicochemical properties dictate the compound's lipophilicity, membrane-partitioning behavior, and analytical signatures. The high degree of methylation ensures profound steric protection of the resulting phenoxyl radical, preventing unwanted dimerization[2].
Table 1: Fundamental Physicochemical Properties
| Property | Value | Analytical Significance |
| Chemical Name | 2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran-5-ol | IUPAC standard identification. |
| CAS Number | 86646-86-8 | Registry verification[1]. |
| Molecular Formula | C₁₂H₁₆O₂ | Determines isotopic distribution. |
| Exact Mass | 192.11504 Da | Target mass for HRMS (ESI-)[2]. |
| Predicted LogP | ~3.1 | Indicates moderate lipophilicity[3]. |
Structural and Stereoelectronic Mechanics
The superiority of the dihydrobenzofuran core over the chroman core lies in a fundamental stereoelectronic effect. In phenolic antioxidants, the rate of hydrogen atom transfer (HAT) to a peroxyl radical (ROO•) is inversely proportional to the BDE of the phenolic O-H bond[4].
In
Stereoelectronic effect of the 5-membered dihydrobenzofuran ring vs. the 6-membered chroman ring.
Experimental Workflows & Protocols
Protocol 1: Synthesis via Acid-Catalyzed Cycloalkylation
To synthesize the constrained dihydrobenzofuran core, an acid-catalyzed reaction between a highly substituted hydroquinone and an allylic alcohol is employed[5].
Causality of Reagents: 2-methyl-2-propen-1-ol (methallyl alcohol) is specifically chosen over isophytol. The branched terminal alkene dictates a Markovnikov-type Friedel-Crafts alkylation that geometrically forces the subsequent intramolecular etherification to form the 5-membered ring, rather than a 6-membered ring[5].
Step-by-Step Methodology:
-
Preparation: Dissolve 2,3,5-trimethylhydroquinone (1.0 eq) in anhydrous 1,2-dichloroethane under an inert argon atmosphere to prevent premature auto-oxidation of the hydroquinone.
-
Catalysis: Add a Lewis acid catalyst (e.g.,
, 0.1 eq) and heat the system to 60°C. -
Controlled Addition: Add methallyl alcohol (1.2 eq) dropwise over 45 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the alcohol, preventing unwanted cationic homopolymerization.
-
Cyclization: Reflux the mixture for 4-6 hours until TLC indicates complete consumption of the hydroquinone.
-
Workup: Quench with saturated aqueous
, extract with ethyl acetate, and purify via silica gel flash chromatography.
System Validation: The regioselectivity of the cyclization must be validated via 2D-NMR (HMBC). The complete absence of a 6-membered chroman byproduct validates the kinetic preference of the methallyl alcohol precursor.
Protocol 2: Kinetic Evaluation via Inhibited Autoxidation
The gold-standard method for determining the inhibition rate constant (
Causality of Reagents: Styrene is selected as the oxidizable substrate because its absolute propagation rate constant (
Step-by-Step Methodology:
-
Equilibration: Prepare a 4.3 M solution of styrene in chlorobenzene in a temperature-controlled reaction vessel at 30°C.
-
Initiation: Inject AIBN (0.05 M) and allow the system to reach a steady uninhibited rate of oxygen consumption (
). -
Inhibition: Inject a known concentration of 2,4,6,7-tetramethyl-2,3-dihydro-1-benzofuran-5-ol (e.g.,
). -
Monitoring: Continuously monitor the suppression of oxygen uptake using a differential pressure transducer.
-
Calculation: Measure the induction period (
). Calculate using the integrated rate law for inhibited autoxidation.
System Validation: The assay is self-validating if the measured induction period (
Experimental workflow for measuring antioxidant kinetics via inhibited autoxidation of styrene.
Comparative Kinetic Data
The stereoelectronic advantage of the dihydrobenzofuranol core translates directly into measurable kinetic superiority. As shown in Table 2, the constrained 5-membered ring yields a lower BDE and a nearly twofold increase in the radical-trapping rate constant (
Table 2: Comparative Antioxidant Kinetics
| Antioxidant | BDE (kcal/mol) | Stoichiometric Factor ( | |
| 77.3 | 2.0 | ||
| 2,4,6,7-Tetramethyl-2,3-dihydrobenzofuran-5-ol | 75.8 | 2.0 | |
| Butylated hydroxytoluene (BHT) | 81.0 | 2.0 |
Note: The stoichiometric factor (
References
- Title: 86646-86-8 | 2,4,6,7-Tetramethyl-2,3-dihydrobenzofuran-5-ol Source: BLDpharm URL
- Title: 86646-86-8 (C12H16O2)
- Source: Università degli Studi di Firenze (unifi.it)
- Source: The Journal of Organic Chemistry (acs.org)
- Source: PubMed Central (nih.gov)
- Source: Organic Letters (acs.org)
Sources
- 1. 86646-86-8|2,4,6,7-Tetramethyl-2,3-dihydrobenzofuran-5-ol|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 86646-86-8 (C12H16O2) [pubchemlite.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reaction with ROO• and HOO• Radicals of Honokiol-Related Neolignan Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. pubs.acs.org [pubs.acs.org]
